molecular formula C22H22N4O2S B15084131 (5E)-5-[2-(Hexyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 617695-17-7

(5E)-5-[2-(Hexyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B15084131
CAS No.: 617695-17-7
M. Wt: 406.5 g/mol
InChI Key: OHZWLMMYPPAAAU-XDJHFCHBSA-N
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Description

(5E)-5-[2-(Hexyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that includes a benzylidene group, a pyridinyl group, and a thiazolo-triazol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(Hexyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo-triazol core, followed by the introduction of the benzylidene and pyridinyl groups under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(Hexyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[2-(Hexyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(Hexyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[2-(Hexyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

CAS No.

617695-17-7

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

(5E)-5-[(2-hexoxyphenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H22N4O2S/c1-2-3-4-7-14-28-18-9-6-5-8-17(18)15-19-21(27)26-22(29-19)24-20(25-26)16-10-12-23-13-11-16/h5-6,8-13,15H,2-4,7,14H2,1H3/b19-15+

InChI Key

OHZWLMMYPPAAAU-XDJHFCHBSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2

Origin of Product

United States

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